molecular formula C10H9IN2O4S B13608119 ethyl7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate

ethyl7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate

Katalognummer: B13608119
Molekulargewicht: 380.16 g/mol
InChI-Schlüssel: DNBPVWWVMZIPKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 7th position, and a 1,1-dioxo group on the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Vorbereitungsmethoden

The synthesis of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiadiazine ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. For example, benzothiadiazines are known to modulate ion channels and receptors, affecting cellular processes such as signal transduction and metabolism .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate can be compared with other benzothiadiazine derivatives, such as:

    Ethyl 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 7-bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H9IN2O4S

Molekulargewicht

380.16 g/mol

IUPAC-Name

ethyl 7-iodo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate

InChI

InChI=1S/C10H9IN2O4S/c1-2-17-10(14)9-12-7-4-3-6(11)5-8(7)18(15,16)13-9/h3-5H,2H2,1H3,(H,12,13)

InChI-Schlüssel

DNBPVWWVMZIPKO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.